2-[(5-Methyl-1,3,4-thiadiazol-2-yl)sulfanyl]-1-[4-(pyridin-2-yl)piperazin-1-yl]ethanone
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Overview
Description
2-[(5-Methyl-1,3,4-thiadiazol-2-yl)sulfanyl]-1-[4-(pyridin-2-yl)piperazin-1-yl]ethanone is a complex organic compound that belongs to the class of thiadiazole derivatives. . This compound, in particular, has garnered interest due to its unique structural features and potential therapeutic applications.
Preparation Methods
The synthesis of 2-[(5-Methyl-1,3,4-thiadiazol-2-yl)sulfanyl]-1-[4-(pyridin-2-yl)piperazin-1-yl]ethanone involves multiple steps. One common synthetic route starts with the reaction of 5-methyl-1,3,4-thiadiazole-2-thiol with an appropriate acylating agent to form the thiadiazole derivative. This intermediate is then reacted with 1-(4-pyridin-2-yl)piperazine under suitable conditions to yield the final product . The reaction conditions typically involve the use of solvents like ethanol or methanol and catalysts such as triethylamine to facilitate the reaction.
Chemical Reactions Analysis
2-[(5-Methyl-1,3,4-thiadiazol-2-yl)sulfanyl]-1-[4-(pyridin-2-yl)piperazin-1-yl]ethanone undergoes various chemical reactions, including:
Oxidation: The thiadiazole ring can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: The compound can be reduced using reducing agents such as sodium borohydride.
Substitution: The thiadiazole ring can undergo nucleophilic substitution reactions with halogenated compounds.
Condensation: The compound can participate in condensation reactions with aldehydes or ketones to form Schiff bases.
Common reagents used in these reactions include hydrogen peroxide, sodium borohydride, and halogenated compounds. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
2-[(5-Methyl-1,3,4-thiadiazol-2-yl)sulfanyl]-1-[4-(pyridin-2-yl)piperazin-1-yl]ethanone has several scientific research applications:
Medicinal Chemistry: The compound has been studied for its potential antimicrobial, antifungal, and anticancer activities.
Biological Research: It is used as a probe to study various biological pathways and molecular interactions.
Industrial Applications: The compound is used in the synthesis of other complex organic molecules and as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of 2-[(5-Methyl-1,3,4-thiadiazol-2-yl)sulfanyl]-1-[4-(pyridin-2-yl)piperazin-1-yl]ethanone involves its interaction with specific molecular targets. The thiadiazole ring is known to interact with various enzymes and receptors, modulating their activity. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access . Additionally, it can interact with cellular receptors, altering signal transduction pathways and affecting cellular functions.
Comparison with Similar Compounds
2-[(5-Methyl-1,3,4-thiadiazol-2-yl)sulfanyl]-1-[4-(pyridin-2-yl)piperazin-1-yl]ethanone is unique compared to other thiadiazole derivatives due to its specific structural features and biological activities. Similar compounds include:
5-Methyl-1,3,4-thiadiazole-2-thiol: Known for its antimicrobial properties.
2-Mercapto-5-methyl-1,3,4-thiadiazole: Used in the synthesis of various pharmaceuticals.
1,3,4-Thiadiazole-2,5-dithiol: Known for its antioxidant and anticorrosive properties.
These compounds share the thiadiazole core but differ in their substituents and specific applications.
Properties
Molecular Formula |
C14H17N5OS2 |
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Molecular Weight |
335.5 g/mol |
IUPAC Name |
2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]-1-(4-pyridin-2-ylpiperazin-1-yl)ethanone |
InChI |
InChI=1S/C14H17N5OS2/c1-11-16-17-14(22-11)21-10-13(20)19-8-6-18(7-9-19)12-4-2-3-5-15-12/h2-5H,6-10H2,1H3 |
InChI Key |
MBDLTKBITFJQKW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN=C(S1)SCC(=O)N2CCN(CC2)C3=CC=CC=N3 |
Origin of Product |
United States |
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